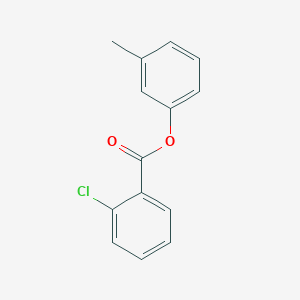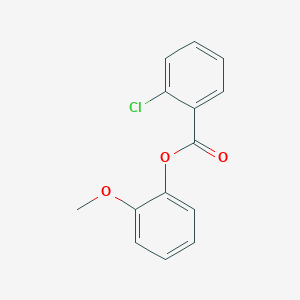![molecular formula C18H21NO3S2 B286000 Methyl 4-(benzylsulfanyl)-5-[(2,2-dimethylpropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B286000.png)
Methyl 4-(benzylsulfanyl)-5-[(2,2-dimethylpropanoyl)amino]-3-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(benzylsulfanyl)-5-[(2,2-dimethylpropanoyl)amino]-3-thiophenecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is a member of the thiophene family and has been studied for its ability to bind to certain receptors in the body, leading to various biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of Methyl 4-(benzylsulfanyl)-5-[(2,2-dimethylpropanoyl)amino]-3-thiophenecarboxylate involves its binding to the adenosine A2A receptor. This receptor is a G protein-coupled receptor that is involved in several physiological processes. When Methyl 4-(benzylsulfanyl)-5-[(2,2-dimethylpropanoyl)amino]-3-thiophenecarboxylate binds to this receptor, it activates a signaling pathway that leads to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Methyl 4-(benzylsulfanyl)-5-[(2,2-dimethylpropanoyl)amino]-3-thiophenecarboxylate has been shown to have several biochemical and physiological effects. Studies have shown that it can reduce inflammation and oxidative stress, which may be beneficial in the treatment of several diseases such as Parkinson's disease, Alzheimer's disease, and multiple sclerosis. Additionally, it has been shown to have neuroprotective properties, which may be beneficial in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using Methyl 4-(benzylsulfanyl)-5-[(2,2-dimethylpropanoyl)amino]-3-thiophenecarboxylate in lab experiments is its ability to bind to the adenosine A2A receptor, which is involved in several physiological processes. Additionally, it has been shown to have neuroprotective properties, which may be beneficial in the treatment of neurodegenerative diseases. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for the research of Methyl 4-(benzylsulfanyl)-5-[(2,2-dimethylpropanoyl)amino]-3-thiophenecarboxylate. One area of research is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further studies are needed to explore its potential use in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Furthermore, research is needed to explore its potential use in the treatment of other diseases such as multiple sclerosis and cancer.
Métodos De Síntesis
The synthesis of Methyl 4-(benzylsulfanyl)-5-[(2,2-dimethylpropanoyl)amino]-3-thiophenecarboxylate is a complex process that involves several steps. The first step involves the reaction of 4-chlorothiophenol with sodium hydride in the presence of dimethylformamide to form the intermediate compound, 4-thiophenethiol. This intermediate is then reacted with benzyl bromide in the presence of potassium carbonate to form benzylthiol. The next step involves the reaction of benzylthiol with methyl 4-bromo-3-oxobutanoate in the presence of potassium carbonate to form the ester intermediate, methyl 4-(benzylsulfanyl)-3-oxobutanoate. Finally, the ester intermediate is reacted with N,N-dimethylpropanamide in the presence of triethylamine to form the desired compound, Methyl 4-(benzylsulfanyl)-5-[(2,2-dimethylpropanoyl)amino]-3-thiophenecarboxylate.
Aplicaciones Científicas De Investigación
Methyl 4-(benzylsulfanyl)-5-[(2,2-dimethylpropanoyl)amino]-3-thiophenecarboxylate has been studied extensively for its potential pharmacological properties. One of the major areas of research has been its ability to bind to certain receptors in the body, leading to various biochemical and physiological effects. Studies have shown that this compound can bind to the adenosine A2A receptor, which is involved in several physiological processes such as neurotransmission, inflammation, and immune response. Additionally, it has been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to have neuroprotective properties.
Propiedades
Fórmula molecular |
C18H21NO3S2 |
|---|---|
Peso molecular |
363.5 g/mol |
Nombre IUPAC |
methyl 4-benzylsulfanyl-5-(2,2-dimethylpropanoylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C18H21NO3S2/c1-18(2,3)17(21)19-15-14(13(11-24-15)16(20)22-4)23-10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3,(H,19,21) |
Clave InChI |
WLCDWHOAVKKKDI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC1=C(C(=CS1)C(=O)OC)SCC2=CC=CC=C2 |
SMILES canónico |
CC(C)(C)C(=O)NC1=C(C(=CS1)C(=O)OC)SCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(2-Chlorobenzoyl)oxy]phenyl 2-chlorobenzoate](/img/structure/B285919.png)
![4-[(3-Chlorobenzoyl)oxy]phenyl 3-chlorobenzoate](/img/structure/B285920.png)
![N-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-2-(naphthalen-2-yloxy)-acetamide](/img/structure/B285923.png)
![(5E)-5-[4-(benzyloxy)benzylidene]-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B285927.png)
![5-[4-(Benzyloxy)benzylidene]-3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285928.png)
![3-{[4-(4-Fluorophenyl)-1-piperazinyl]methyl}-5-[4-(hexyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B285929.png)
![5-(2-Chlorobenzylidene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285930.png)
![5-(2,4-Dichlorobenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285933.png)

![1-[2-hydroxy-3-(4-methylphenoxy)propyl]-3-methyl-2-propyl-1H-3,1-benzimidazol-3-ium](/img/structure/B285939.png)
![3-[3-(3-chlorophenoxy)-2-hydroxypropyl]-1-methyl-2-propyl-3H-benzimidazol-1-ium](/img/structure/B285941.png)
![3-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1-methyl-2-propyl-3H-benzimidazol-1-ium](/img/structure/B285942.png)